N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide
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Overview
Description
N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide is an organic compound with the molecular formula C9H11Cl2NO2S This compound is characterized by the presence of a dichlorophenyl group attached to a methylmethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide typically involves the reaction of 2,3-dichlorobenzyl chloride with N-methylmethanesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and interference with cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichlorophenyl)methylamine
- N-(2,3-dichlorophenyl)ethylamine
- N-(2,3-dichlorophenyl)propylamine
Uniqueness
N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, enhances its solubility and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H11Cl2NO2S |
---|---|
Molecular Weight |
268.16 g/mol |
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-12(15(2,13)14)6-7-4-3-5-8(10)9(7)11/h3-5H,6H2,1-2H3 |
InChI Key |
OWLUGJLUCPVKBH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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